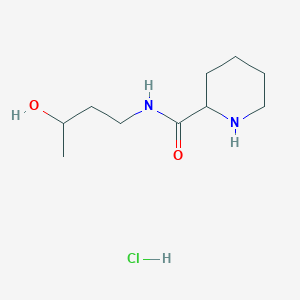

N-(3-羟基丁基)-2-哌啶甲酰胺盐酸盐

描述

N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, also known as Bupivacaine or Marcaine, is a local anesthetic drug commonly used in surgeries and pain management1. It is a chemical compound widely used in scientific research and offers immense potential in drug development, as it exhibits unique properties for targeted drug delivery systems2.

Synthesis Analysis

The synthesis of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride is not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to be produced as a product of the normal metabolism of fatty acid oxidation3. In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material4.Molecular Structure Analysis

The molecular structure of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride is not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to bind to specific hydroxyl-carboxylic acid receptors3.Chemical Reactions Analysis

The chemical reactions involving N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to be involved in various metabolic processes3.Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as (±)-JWH 073 N-(3-hydroxybutyl) metabolite are known to be crystalline solids5.科学研究应用

Piperidine Derivatives in Anti-acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including a compound related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, to evaluate their anti-acetylcholinesterase (anti-AChE) activity. They discovered that specific modifications to the benzamide and piperidine structures significantly enhanced their inhibitory effect on acetylcholinesterase, a key enzyme in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Piperidine Derivatives in Interaction with Receptors

Hay et al. (2006) studied the affinity of 1-Piperidinecarboxamide derivatives for calcitonin gene-related peptide and amylin receptors. Their research indicated the importance of specific structural components in these compounds for receptor interaction, offering insights into their potential therapeutic applications in conditions like migraine (Hay et al., 2006).

Role in Dopamine Receptor-Selective Compounds

Mason et al. (2010) explored the pharmacokinetics and brain uptake of dopamine D3 receptor-selective compounds, including those structurally related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride. Their findings contribute to understanding the transport, metabolism, and potential applications of such compounds in treating substance abuse (Mason et al., 2010).

Piperidine Amides in Insecticidal Activity

Christodoulopoulou et al. (2005) isolated piperidine amides from Otanthus maritimus and assessed their insecticidal properties. The results of their study suggest potential applications of these compounds, including derivatives of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, in pest control (Christodoulopoulou et al., 2005).

安全和危害

The safety and hazards of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to have various safety considerations6.

未来方向

N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride shows promising potential in drug development due to its unique properties for targeted drug delivery systems2. Further research and clinical studies are needed to fully understand its diverse biological manifestations and to determine to what extent they should be medically introduced4.

属性

IUPAC Name |

N-(3-hydroxybutyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8(13)5-7-12-10(14)9-4-2-3-6-11-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVREZFCMKSXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C1CCCCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride | |

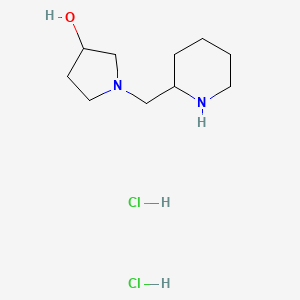

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

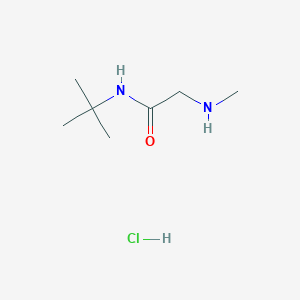

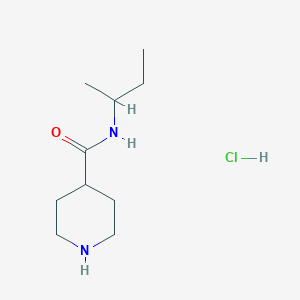

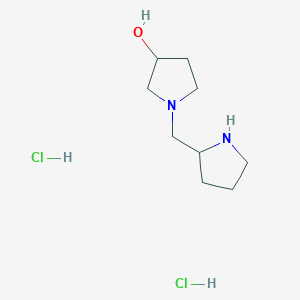

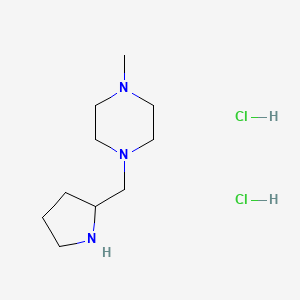

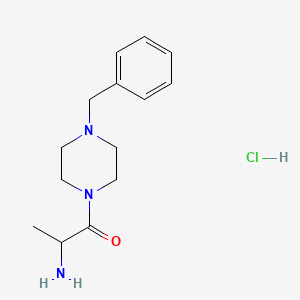

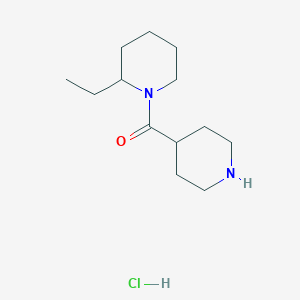

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)